molecular formula C26H21N3O2 B11449512 N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide

Cat. No.: B11449512
M. Wt: 407.5 g/mol
InChI Key: ITBYBZBYPKUOEB-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a naphthalene ring, an imidazo[1,2-a]pyridine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-aminopyridine with a suitable aldehyde to form the imidazo[1,2-a]pyridine coreThe final step involves the coupling of the imidazo[1,2-a]pyridine derivative with naphthalene-2-carboxylic acid using amide bond formation techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties .

Scientific Research Applications

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine
  • 2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridine
  • 2-phenyl-3-methylimidazo[1,2-a]pyridine

Uniqueness

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This makes it different from other similar compounds that lack this structural feature .

Properties

Molecular Formula

C26H21N3O2

Molecular Weight

407.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide

InChI

InChI=1S/C26H21N3O2/c1-17-13-14-29-23(15-17)27-24(19-9-11-22(31-2)12-10-19)25(29)28-26(30)21-8-7-18-5-3-4-6-20(18)16-21/h3-16H,1-2H3,(H,28,30)

InChI Key

ITBYBZBYPKUOEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)OC

Origin of Product

United States

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